methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDQCVZGWJKRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 1H-1,2,4-triazole.
Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.
Triazole Introduction: The methyl 3-fluorobenzoate is then reacted with 1H-1,2,4-triazole under suitable conditions, often involving a base such as potassium carbonate, to introduce the triazole ring at the 4-position of the benzoate ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring and benzoate ester can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the ester group.
Hydrolysis: 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Scientific Research Applications
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
a. Methyl 3-Amino-4-(1H-1,2,4-Triazol-1-yl)Benzoate (CAS 167626-50-8)
- Structural Difference: Replaces the 3-fluoro group with an amino (-NH₂) group.
- However, its biological activity remains unreported in the evidence .
b. Allyl 2-Fluoro-4-(1H-1,2,4-Triazol-1-yl)Benzoate (Compound 5g)
- Structural Difference : Features an allyl ester instead of a methyl ester and a fluorine at the 2-position.
- Biological Activity : Exhibited 70% efficacy against Sclerotinia sclerotiorum at 50 mg/L, highlighting the importance of fluorine positioning and ester group flexibility in antifungal activity .
c. Methyl 4-(5-Amino-3-(Methylthio)-1H-1,2,4-Triazol-1-yl)Benzoate (Compound 16)
- Structural Difference: Contains a methylthio (-SCH₃) and amino group on the triazole ring.
- The methylthio group may enhance metabolic stability .
Functional Group Variations
a. 3-Fluoro-4-(1H-1,2,4-Triazol-1-yl)Aniline (CAS 181997-13-7)
- Structural Difference : Replaces the methyl ester with an aniline (-NH₂) group.
- Physicochemical Properties : Lower molecular weight (178.16 g/mol vs. ~220 g/mol for the target compound) and higher predicted pKa (2.52), suggesting increased solubility in acidic environments .
b. (2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-[(1H-1,2,4-Triazol-1-yl)Methyl]Oxirane
- Structural Difference : Incorporates an oxirane (epoxide) ring and a difluorophenyl group.
- Relevance : Demonstrates the versatility of triazole-containing compounds in medicinal chemistry, particularly in chiral drug design .
Biological Activity
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS Number: 866009-43-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C10H8FN3O2
- Molecular Weight: 221.19 g/mol
- CAS Number: 866009-43-0
The presence of the triazole ring and the fluoro group contributes to its unique chemical properties, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The triazole moiety is known for:
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: The compound can trigger programmed cell death in malignant cells through various signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- In a study evaluating triazole derivatives against a panel of 60 human cancer cell lines, compounds similar to this compound showed growth inhibition rates exceeding 60% in multiple cell lines at concentrations as low as .
Case Studies
One notable study focused on the compound's effects on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated:
- IC50 Values: The compound exhibited IC50 values of approximately for MCF-7 and for MDA-MB-231 cells after 48 hours of treatment. This suggests a potent inhibitory effect on cell proliferation and viability .
Comparative Analysis with Similar Compounds
A comparison with other triazole-containing compounds reveals the unique potency of this compound:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.80 - 2.96 | Apoptosis induction via enzyme inhibition |
| Triazole derivative A | >10 | Limited activity |
| Triazole derivative B | 5 - 8 | Moderate activity |
This table highlights the superior efficacy of this compound compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with halogenation or substitution on the benzoate core followed by triazole ring formation. For example, analogous compounds are synthesized by refluxing triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization includes adjusting reaction time (4–8 hours), solvent polarity, and catalyst selection (e.g., DIPEA for nucleophilic substitutions) to improve yields. Purity is monitored via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy : To confirm substituent positions (e.g., fluorine at C3, triazole at C4) and ester group integrity .
- HPLC-MS : For purity assessment (>95%) and detecting trace byproducts .
- X-ray crystallography : Resolves stereoelectronic effects of the fluorine and triazole groups on the benzoate backbone .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
The electron-withdrawing fluorine at C3 enhances the benzoate’s electrophilicity, affecting reactivity in nucleophilic substitutions. It also increases metabolic stability in biological studies compared to non-fluorinated analogs. Computational studies (e.g., DFT) can quantify its impact on bond angles and dipole moments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (pH, solvent, cell lines). To address this:
- Standardize protocols using reference compounds (e.g., fluconazole for antifungal assays) .
- Perform dose-response curves across multiple replicates.
- Use molecular docking to validate target binding consistency .
Q. What strategies improve regioselectivity during triazole ring functionalization?
Regioselectivity challenges in triazole substitutions (e.g., N1 vs. N2 reactions) can be mitigated by:
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc for amines) .
- Metal catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific positions .
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Models binding to enzymes (e.g., CYP450) or receptors .
- MD simulations : Assess stability of ligand-target complexes over time .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How can synthetic byproducts be identified and minimized?
Common byproducts (e.g., de-esterified acids or triazole isomers) are detected via LC-MS. Mitigation strategies include:
- Low-temperature reactions : Reduce side reactions like ester hydrolysis .
- Column chromatography : Purify intermediates before final coupling steps .
- In situ monitoring : Use FTIR to track reaction progress and halt at optimal conversion .
Methodological Guidance
8. Designing experiments to assess metabolic stability in pharmacokinetic studies:
- In vitro liver microsome assays : Measure degradation rates using LC-MS/MS .
- Isotope labeling : Track metabolic pathways (e.g., ¹⁸F for fluorinated metabolites) .
- Cross-species comparisons : Use human/rodent hepatocytes to predict interspecies variability .
9. Addressing solubility challenges in formulation studies:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : React with Na⁺ or K⁺ to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
